Benzeneethanol, 4-[bis(phenylmethyl)amino]-
Overview
Description
Benzeneethanol, 4-[bis(phenylmethyl)amino]-: is an organic compound with the molecular formula C22H23NO It is a derivative of benzeneethanol, where the hydroxyl group is substituted with a bis(phenylmethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 4-[bis(phenylmethyl)amino]- typically involves the reaction of benzeneethanol with bis(phenylmethyl)amine under specific conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of benzeneethanol is replaced by the bis(phenylmethyl)amino group. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of Benzeneethanol, 4-[bis(phenylmethyl)amino]- may involve large-scale nucleophilic substitution reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzeneethanol, 4-[bis(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the bis(phenylmethyl)amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Benzeneethanol, 4-[bis(phenylmethyl)amino]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique chemical properties may contribute to the development of novel therapeutic agents.
Industry: In the industrial sector, Benzeneethanol, 4-[bis(phenylmethyl)amino]- is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Benzeneethanol, 4-[bis(phenylmethyl)amino]- involves its interaction with specific molecular targets. The bis(phenylmethyl)amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
- Benzeneethanol, α-(phenylmethyl)-
- Benzeneethanol, 2-amino-
- Benzeneethanol, 4-chloro-
Comparison: Benzeneethanol, 4-[bis(phenylmethyl)amino]- is unique due to the presence of the bis(phenylmethyl)amino group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and potential applications. For example, Benzeneethanol, α-(phenylmethyl)- has a simpler structure and may not exhibit the same level of reactivity or versatility in chemical reactions.
Properties
IUPAC Name |
2-[4-(dibenzylamino)phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c24-16-15-19-11-13-22(14-12-19)23(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-14,24H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWRQTCBUSSNKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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